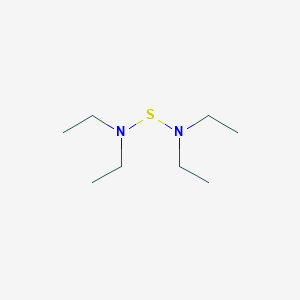
Sulfoxylic diamide, tetraethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfoxylic diamide, tetraethyl- is a chemical compound with the molecular formula C8H20N2S. It is known for its unique structure, which includes two amide groups and a sulfur atom. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfoxylic diamide, tetraethyl- typically involves the reaction of sulfoximines with tetraethyl orthosilicate under specific conditions. The reaction is facilitated by the presence of hypervalent iodine (III) reagents and simple sources of ammonia in alcohol solvents . This method ensures high yields and tolerance of polar, protic, and basic functionality.
Industrial Production Methods
Industrial production of sulfoxylic diamide, tetraethyl- often involves large-scale synthesis using similar methods as described above. The process is optimized for high efficiency and yield, ensuring the compound’s availability for various applications.
Chemical Reactions Analysis
Types of Reactions
Sulfoxylic diamide, tetraethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoximines.
Reduction: Reduction reactions can convert it into simpler amides.
Substitution: The amide groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine, ammonia, and alcohol solvents. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include sulfoximines, simpler amides, and substituted derivatives of sulfoxylic diamide, tetraethyl-.
Scientific Research Applications
Sulfoxylic diamide, tetraethyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of other chemicals and materials due to its unique properties
Mechanism of Action
The mechanism of action of sulfoxylic diamide, tetraethyl- involves its interaction with specific molecular targets and pathways. The compound is known to affect calcium channels, leading to muscle contraction and other physiological effects. This mechanism is similar to that of other diamide compounds, which act on the ryanodine receptor to regulate calcium ion release .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to sulfoxylic diamide, tetraethyl- include:
Sulfoximines: These compounds have similar structures and chemical properties.
Sulfonamides: They share the amide functional group and are used in similar applications.
Sulfoxylic acid: An isomer of sulfoxylic diamide, tetraethyl-, with different chemical properties.
Uniqueness
Sulfoxylic diamide, tetraethyl- is unique due to its specific structure, which includes two amide groups and a sulfur atom. This structure gives it distinctive chemical properties and makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
3768-61-4 |
|---|---|
Molecular Formula |
C8H20N2S |
Molecular Weight |
176.33 g/mol |
IUPAC Name |
N-(diethylaminosulfanyl)-N-ethylethanamine |
InChI |
InChI=1S/C8H20N2S/c1-5-9(6-2)11-10(7-3)8-4/h5-8H2,1-4H3 |
InChI Key |
QNIJHQFUVWJCDA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)SN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















